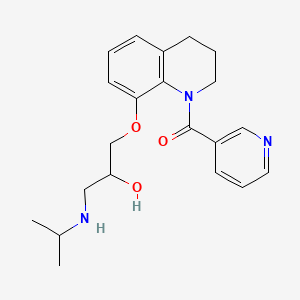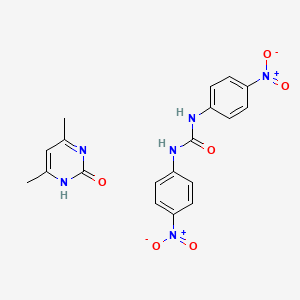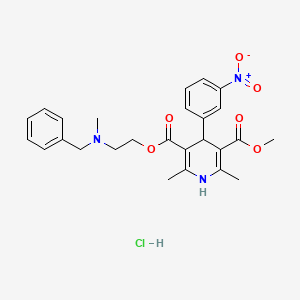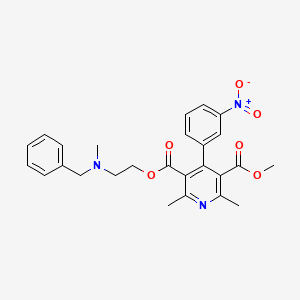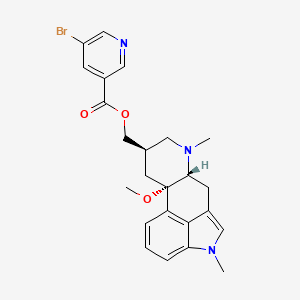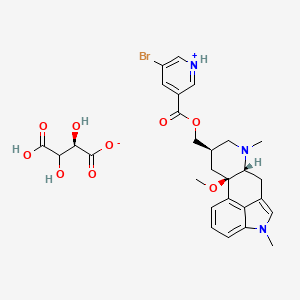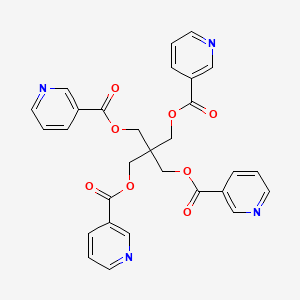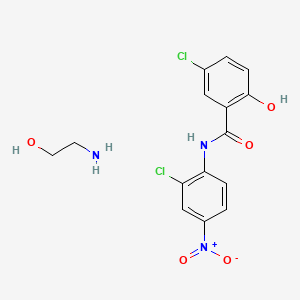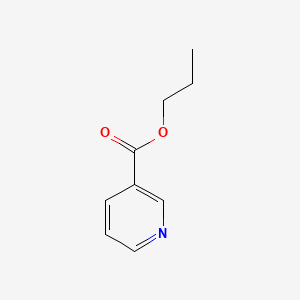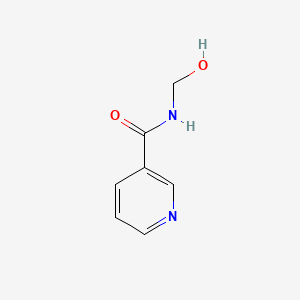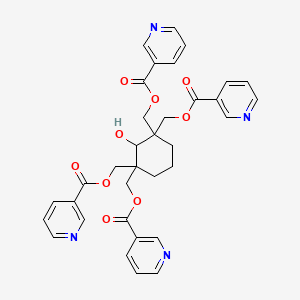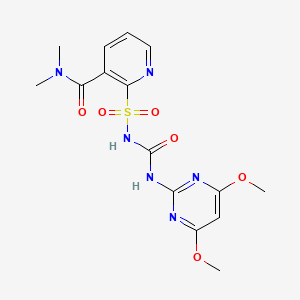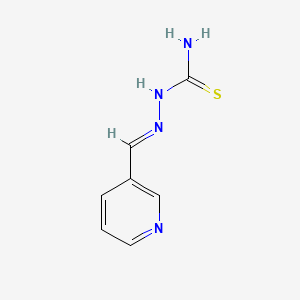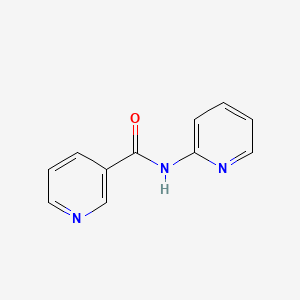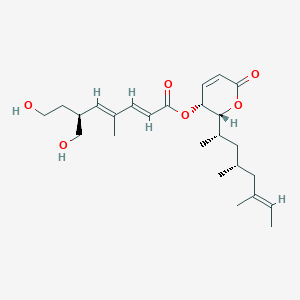
Rasfonin
Vue d'ensemble
Description
Rasfonin is a novel 2-pyrone derivative reported to induce apoptosis in ras-dependent cells . It has been found to have effects on ras-mutated pancreatic cancer cells, both in vitro and in vivo .
Synthesis Analysis
The synthesis of Rasfonin involves a highly convergent approach based on a single protocol construction of both major fragments via catalytic enantioselective α-hydroxymethylation of simple aliphatic aldehydes .Molecular Structure Analysis
Rasfonin has a molecular formula of C25H38O6 . It is a 2-pyrone derivative . More detailed structural information can be found in the referenced scientific literature .Chemical Reactions Analysis
Rasfonin has been found to suppress proliferation more strongly in Panc-1 cells (IC50 =5.5 μM) than BxPC-3 cells (IC50 =10 μM) in vitro . It also reduces clone formation, migration, and invasion by Panc-1 cells .Physical And Chemical Properties Analysis
Rasfonin has a molecular weight of 434.6 g/mol . It has an XLogP3-AA value of 4.9, which is a measure of its lipophilicity .Applications De Recherche Scientifique
Antitumor Effects and Mechanisms
Rasfonin, a fungal secondary metabolite, has been identified to possess significant antitumor properties. Key research findings highlight its ability to induce autophagy, apoptosis, and even necroptosis in cancer cells, making it a compound of interest in cancer research. For instance:
Akt-Mediated Autophagy and Apoptosis
Rasfonin induces autophagy and apoptosis in renal cancer cells, with Akt phosphorylation playing a crucial role. It has been observed that the inhibition of Akt, either by small molecule inhibitors or genetic modification, can partially reduce rasfonin-dependent autophagic flux and PARP-1 cleavage. This indicates a link between rasfonin's effects and the glycolytic pathway, emphasizing the compound's potential in targeting cancer cell metabolism (Lu et al., 2015).
Targeting Ras-Mutated Cells
Rasfonin has demonstrated potent effects against ras-mutated pancreatic cancer cells. It significantly hampers cell proliferation, clone formation, migration, and invasion, specifically in ras-mutated cells compared to wild-type cells. The compound's action involves downregulating Ras activity and affecting the EGFR–Ras–Raf–MEK–ERK signaling pathway. Notably, rasfonin's in vivo efficacy was also established through its ability to delay the growth of xenograft tumors originating from Panc-1 cells, a ras-mutated pancreatic cancer cell line (Xiao et al., 2014).
Induction of Multiple Cell Death Pathways
Beyond autophagy and apoptosis, rasfonin has also been found to trigger necroptosis in renal cancer cells. The compound's multifaceted approach to inducing cell death, including the activation of necroptosis, highlights its potential as a comprehensive anticancer agent. Moreover, the interplay among these cell death processes suggests a complex mechanism of action, offering multiple avenues for therapeutic intervention (Sun et al., 2016).
ROS/JNK Pathway Activation
The generation of reactive oxygen species (ROS) and the activation of the c-Jun NH2-terminal kinase (JNK) pathway are other significant mechanisms through which rasfonin exerts its effects. The upregulation of ROS production by rasfonin leads to enhanced autophagy and apoptosis, with inhibitors like N-Acetylcysteine (NAC) able to decrease these effects. This finding underscores the role of oxidative stress and cellular signaling pathways in mediating rasfonin's antitumor activity (Wang et al., 2016).
Impact on Osteosarcoma Cells
Rasfonin's effects extend to other types of cancer cells as well, including osteosarcoma cells. Research demonstrates that rasfonin can suppress the proliferation and migration of osteosarcoma 143B cells. It induces autophagy and activates caspase-dependent apoptosis, providing a basis for its potential application as a therapeutic agent for osteosarcoma (Zhang et al., 2019).
Synthesis and Stereochemistry Studies
Rasfonin's complex structure and synthesis have also been subjects of extensive research:
Total Synthesis and Structural Elucidation
The total synthesis of rasfonin, including the establishment of its absolute stereochemistry, has been achieved. These studies not only advance the understanding of rasfonin's chemical structure but also facilitate further research and potential drug development efforts (Akiyama et al., 2005; Akiyama et al., 2003).
Enantioselective Synthesis Approaches
Enantioselective synthesis of rasfonin has been explored to enhance its potential for therapeutic applications. These approaches focus on constructing the compound's complex structure with precise control over its stereochemistry, further underlining the compound's significance and the interest it has garnered in the scientific community (Boeckman et al., 2006; Bhuniya & Nanda, 2013; Boeckman et al., 2018).
Propriétés
IUPAC Name |
[(2R,3R)-2-[(E,2S,4R)-4,6-dimethyloct-6-en-2-yl]-6-oxo-2,3-dihydropyran-3-yl] (2E,4E,6S)-8-hydroxy-6-(hydroxymethyl)-4-methylocta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-6-17(2)13-19(4)14-20(5)25-22(8-10-24(29)31-25)30-23(28)9-7-18(3)15-21(16-27)11-12-26/h6-10,15,19-22,25-27H,11-14,16H2,1-5H3/b9-7+,17-6+,18-15+/t19-,20-,21-,22+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRGHFXATDKGOV-FXYCKZMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CC(C)CC(C)C1C(C=CC(=O)O1)OC(=O)C=CC(=CC(CCO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C[C@H](C)C[C@H](C)[C@@H]1[C@@H](C=CC(=O)O1)OC(=O)/C=C/C(=C/[C@H](CCO)CO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043830 | |
| Record name | Rasfonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Rasfonin | |
CAS RN |
303156-68-5 | |
| Record name | Rasfonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



